molecular formula C58H49NSi2 B1423406 CzSi CAS No. 898546-82-2

CzSi

Número de catálogo B1423406
Número CAS: 898546-82-2
Peso molecular: 816.2 g/mol
Clave InChI: WIHKEPSYODOQJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CzSi, also known as 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, is known for its high triplet energy, wide band-gap, and high glass-transition temperature (Tg >131 °C). It is one of the most widely-used TADF host materials for blue electrophosphorescence .


Synthesis Analysis

CzSi is used in the creation of blue thermally activated delayed fluorescence organic light-emitting diodes . It is co-doped into a light-emitting layer (EML) as an electron transport ladder .


Molecular Structure Analysis

CzSi possesses bulky, sterically-hindered triphenylsilyl substitutions on electrochemically-active C3 and C6 positions of carbazole . It has a nearly-perfect 90° dihedral angle between its carbazole and tert-butylphenyl groups .


Chemical Reactions Analysis

CzSi is used in the formation of blue fluorescent electroluminescence by co-doping it into a light-emitting layer (EML) as an electron transport ladder . The performances of the co-doped device were improved effectively because of the well-matched energy levels and excellent electron transport ability of CzSi .


Physical And Chemical Properties Analysis

CzSi has a high triplet energy, wide band-gap, and high glass-transition temperature . It exhibits enhanced morphological and superior electrochemical stability . It has a molecular weight of 816.19 g/mol, and its HOMO and LUMO values are 6.0 eV and 2.5 eV respectively .

Aplicaciones Científicas De Investigación

Czochralski Silicon (CzSi) Applications in Scientific Research

Semiconductor Manufacturing: Czochralski Silicon is pivotal in the semiconductor industry due to its high purity and defect-free nature, essential for creating efficient semiconductor devices. The control of defects and impurities is crucial as they can significantly affect the performance of semiconductor components .

Micro/Computer Chips Production: CzSi wafers are used extensively in the production of microchips and computer chips. The quality of silicon wafers directly impacts the performance, efficiency, and miniaturization of these chips, which are integral to modern computing .

Solar Cell Fabrication: High-efficiency solar cells often rely on CzSi wafers. The growth process aims to achieve defect-free single crystals, which are vital for advanced solar cell wafers due to their impact on solar cell performance .

Aerospace Applications: The aerospace industry utilizes CzSi wafers for various applications, including satellite technology where reliability and efficiency are paramount. The material’s properties make it suitable for the harsh conditions of space .

Electronic Components & Integrated Circuits: CzSi is used in creating electronic components and integrated circuits. Its electrical properties are essential for developing devices with high reliability and specific performance characteristics .

Sensor Devices: Sensor technology often incorporates CzSi due to its stable electrical properties, which are necessary for accurate measurements and reliable sensor operation in various applications .

Mecanismo De Acción

CzSi is known for its high triplet energy, wide band-gap, and high glass-transition temperature . It is one of the most widely-used TADF host materials for blue electrophosphorescence . It exhibits enhanced morphological and superior electrochemical stability .

Propiedades

IUPAC Name

[9-(4-tert-butylphenyl)-6-triphenylsilylcarbazol-3-yl]-triphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H49NSi2/c1-58(2,3)44-34-36-45(37-35-44)59-56-40-38-52(60(46-22-10-4-11-23-46,47-24-12-5-13-25-47)48-26-14-6-15-27-48)42-54(56)55-43-53(39-41-57(55)59)61(49-28-16-7-17-29-49,50-30-18-8-19-31-50)51-32-20-9-21-33-51/h4-43H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHKEPSYODOQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H49NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694860
Record name 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

816.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole

CAS RN

898546-82-2
Record name 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can the heat zone design in a CZSi furnace influence the oxygen concentration in the final crystal?

A3: Yes, modifying the heat zone design in a CZSi furnace can significantly impact the oxygen concentration in the final crystal. Researchers have found that using a composite heater in a modified heat zone can effectively suppress thermal convection in the silicon melt [, ]. This suppressed convection leads to a reduced axial temperature gradient and, consequently, a lower oxygen concentration in the grown crystal [, ].

Q2: How does rapid thermal annealing (RTA) affect flow pattern defects (FPDs) in CZSi?

A4: Rapid thermal annealing (RTA) has been shown to effectively reduce the density of flow pattern defects (FPDs) in CZSi wafers []. Studies suggest that annealing at 1200°C for 180 seconds, particularly in a hydrogen atmosphere, leads to a significant reduction in FPD density []. This indicates that RTA can be a valuable technique for improving the quality of CZSi wafers.

Q3: What is the impact of neutron irradiation on the formation of oxidation-induced stacking faults (OSFs) in CZSi?

A5: Neutron irradiation can significantly hinder the formation of oxidation-induced stacking faults (OSFs) in CZSi []. This suppression of OSFs is attributed to the interaction between defects introduced by neutron irradiation and oxygen atoms within the silicon lattice [].

Q4: How does heavy antimony (Sb) doping affect the oxygen concentration in CZSi?

A6: Heavy antimony (Sb) doping has been shown to significantly reduce oxygen concentration in CZSi [, ]. Studies using Coulometry with Electrolytic Detection by Infrared Absorption (CERDA) revealed that oxygen concentration in heavily Sb-doped CZSi was about 40% lower than in lightly doped samples [, ]. This reduction is primarily attributed to the decreased solubility of oxygen in the silicon lattice when large-radius Sb atoms are introduced at high concentrations [, ].

Q5: What is the role of carbon concentration on oxygen precipitation in CZSi?

A7: High carbon concentrations in CZSi have a multifaceted impact on oxygen precipitation. Research shows that while high carbon content promotes oxide precipitate (OP) density [], it simultaneously inhibits the formation of thermal donors (TDs) []. Interestingly, even with increased OP density, high-carbon CZSi wafers can maintain a strain-free bulk state, exhibiting minimal structural defects [].

Q6: How can CZSi doped with germanium be used in electronic devices?

A8: CZSi with controlled germanium doping has shown promise for developing high-performance transistors []. The presence of germanium allows for strain engineering, leading to enhanced carrier mobility in MOSFET devices []. Specifically, a compressively strained Si1-yGey layer on top of a relaxed Si1-xGex layer (where y > x) can form a high-mobility channel for holes, improving p-type MOSFET performance [].

Q7: Can CZSi be used as a host material in organic light-emitting diodes (OLEDs)?

A9: While CZSi itself is not typically used directly in the active layers of OLEDs, certain organic molecules incorporating silicon, particularly carbazole-based compounds containing triphenylsilyl groups, have shown promise as host materials for blue phosphorescent OLEDs [, ]. One such example is 3,6-bis(triphenylsilyl)carbazole (CzSi), which, when used as a host material with the blue phosphorescent dopant FIrpic, has demonstrated high external quantum efficiencies of around 16% [].

Q8: How does the permanent magnetic field in PMCZ technology impact the growth and properties of CZSi?

A10: The permanent magnetic field applied in the Permanent Magnetic Czochralski (PMCZ) method effectively suppresses thermal convection and fluctuations in the silicon melt during crystal growth [, ]. This leads to several advantages, including lower oxygen concentration, more homogenous dopant distribution, and overall improved crystal quality compared to conventionally grown CZSi [, ].

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